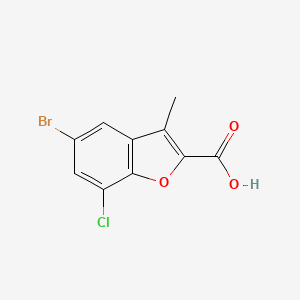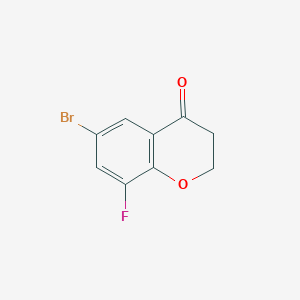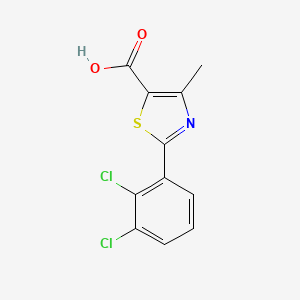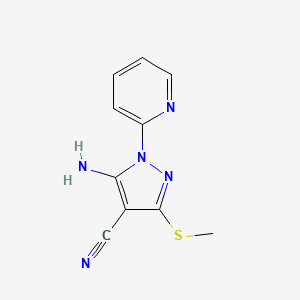
5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
“5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C10H9N5S. It has a molecular weight of 231.28 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology is applicable to a wide range of N-1 substituted aryl, pyridin-2-yl, isoquinolinyl, or C-3-substituted aryl and tertbutyl of 5-amino-pyrazole substrates .
Chemical Reactions Analysis
The chemical reactions involving this compound are related to the synthesis of substituted pyridines. The ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The reaction with α, β -unsaturated compounds has also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 231.28 and a molecular formula of C10H9N5S . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the resources.
Scientific Research Applications
Corrosion Inhibition and Adsorption Properties
This compound has been explored for its corrosion inhibition and adsorption properties, particularly on C-steel surfaces in HCl environments. Research shows that derivatives of this compound demonstrate significant corrosion inhibition efficiency, which increases with inhibitor concentration but decreases with rising temperature. These findings suggest their potential as effective corrosion inhibitors in industrial applications, supported by thermodynamic activation parameters and mechanism insights (R. A. Abdel Hameed et al., 2020).
Synthesis and Reactivity
The compound's reactivity has been studied, leading to the synthesis of novel derivatives with potential applications in material science and organic synthesis. For instance, its interaction with other chemicals has been analyzed to create new compounds, providing insights into its versatile reactivity and potential for creating novel materials (L. Mironovich & D. Shcherbinin, 2014).
Anti-Inflammatory Activity
Some derivatives have shown promising anti-inflammatory activity in preclinical models. These compounds were synthesized and evaluated using the carrageenan-induced paw edema test in rats, with some showing significant anti-inflammatory effects. This suggests their potential for development into new anti-inflammatory agents (A. El-Dean et al., 2016).
Multicomponent Synthesis Catalyst
Derivatives of this compound have been used in novel multicomponent synthesis processes as catalysts. These processes enable efficient synthesis of complex molecules, highlighting the compound's utility in facilitating chemical transformations in organic synthesis, thereby contributing to advancements in synthetic methodology (Fahime Rahmani et al., 2018).
Theoretical and Experimental Studies
The compound and its derivatives have been subjects of theoretical and experimental studies to understand their structure and properties better. For example, research has been conducted on the theoretical electronic absorption spectra, reactivity descriptors, and thermodynamic stability, providing valuable insights into the chemical behavior and potential applications of these compounds (S. A. Halim & M. Ibrahim, 2022).
properties
IUPAC Name |
5-amino-3-methylsulfanyl-1-pyridin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-16-10-7(6-11)9(12)15(14-10)8-4-2-3-5-13-8/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFIKIKINBTIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



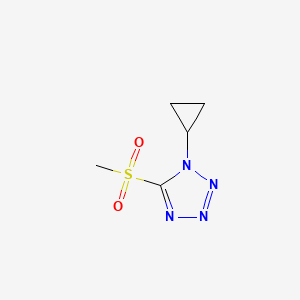
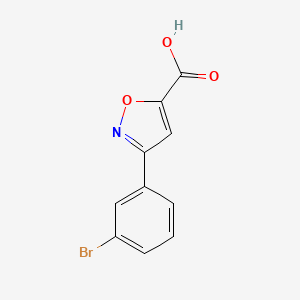
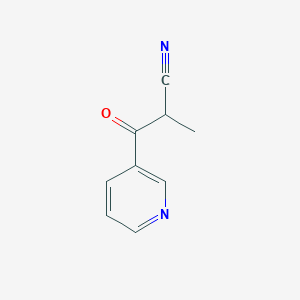
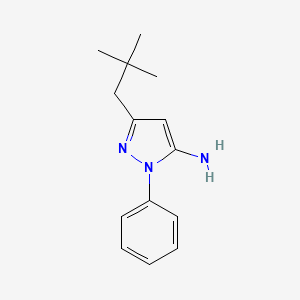
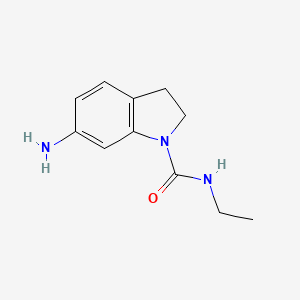
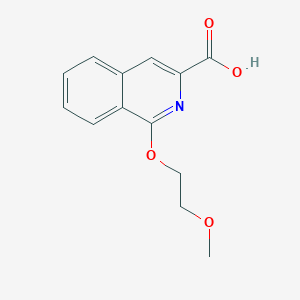
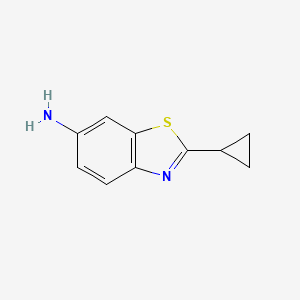
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)
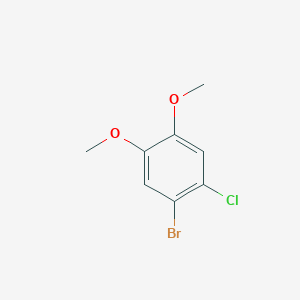
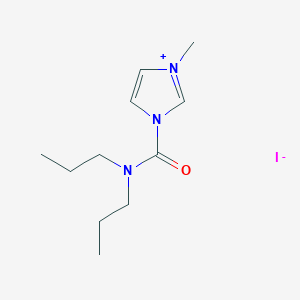
![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)
